1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-3-carboxamide
CAS No.: 1334374-35-4
Cat. No.: VC6393243
Molecular Formula: C24H24N6O3
Molecular Weight: 444.495
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334374-35-4 |
|---|---|
| Molecular Formula | C24H24N6O3 |
| Molecular Weight | 444.495 |
| IUPAC Name | 1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(2-oxochromen-3-yl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C24H24N6O3/c1-15-12-16(2)30(28-15)22-10-9-21(26-27-22)29-11-5-7-18(14-29)23(31)25-19-13-17-6-3-4-8-20(17)33-24(19)32/h3-4,6,8-10,12-13,18H,5,7,11,14H2,1-2H3,(H,25,31) |
| Standard InChI Key | GZLMKSNPJIMPGH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC5=CC=CC=C5OC4=O)C |
Introduction
Molecular Formula
The molecular formula can be deduced as , assuming standard valencies for the functional groups.
Key Characteristics
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Planarity: The aromatic systems (pyrazole, pyridazine, and coumarin) contribute to partial planarity.
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Hydrophobicity: The dimethyl substitutions and coumarin moiety suggest moderate hydrophobicity.
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Potential Hydrogen Bonding: The carboxamide group provides donor and acceptor sites for hydrogen bonding.
Synthesis Pathway
Although no direct synthesis method for this specific compound was found, similar molecules can be synthesized using multi-step protocols involving:
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Formation of the pyrazole-pyridazine core:
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Coumarin functionalization:
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Final assembly:
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The piperidine-carboxamide linker can be introduced through carbodiimide-mediated coupling reactions.
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General Reaction Scheme
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Hydrazine + diketone | Pyrazole |
| 2 | Pyrazole + chloropyridazine | Pyrazole-pyridazine |
| 3 | Piperidine + coumarin derivative | Piperidine-coumarin intermediate |
| 4 | Coupling of intermediates | Final compound |
Potential Applications
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Anticancer Activity: Pyrazole-containing compounds often exhibit cytotoxicity against cancer cell lines by inhibiting enzymes like VEGFR or disrupting DNA processes .
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Anti-inflammatory Properties: Pyridazine derivatives have shown promise as inhibitors of inflammatory mediators such as 5-lipoxygenase .
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MAO Inhibition: Piperazine-substituted pyridazines have been reported as selective monoamine oxidase-B inhibitors, suggesting potential neurological applications .
Molecular Docking Insights
Docking studies on similar compounds indicate strong binding affinities for protein targets due to π–π interactions between aromatic rings and hydrogen bonding via carboxamide groups .
Spectroscopic Characterization
For compounds like this, typical characterization includes:
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NMR Spectroscopy:
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-NMR for aromatic protons in pyrazole, pyridazine, and coumarin rings.
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-NMR for carbonyl carbons and aromatic carbons.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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X-ray Crystallography:
Comparative Data Table
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